1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The imidazolium core structure is a five-membered ring containing two nitrogen atoms, which imparts significant chemical versatility and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve continuous flow reactors to enhance yield and purity while reducing reaction time and waste.
Analyse Chemischer Reaktionen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where halides or other nucleophiles replace the iodide ion. Common reagents include sodium azide, potassium cyanide, and various alkoxides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve both polar and non-polar substances.
Medicine: Research has explored its potential as a drug delivery agent, leveraging its ionic nature to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: It is utilized in electrochemical applications, including batteries and supercapacitors, where its ionic conductivity and thermal stability are advantageous.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with a chloride anion, it exhibits different solubility and reactivity profiles.
1-Dodecyl-3-methylimidazolium chloride: With a longer alkyl chain, this compound has enhanced hydrophobicity and is used in different applications.
1-Hexyl-3-methylimidazolium nitrate: This compound has a nitrate anion, which imparts different oxidative properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of imidazolium-based ionic liquids.
Eigenschaften
CAS-Nummer |
188589-28-8 |
---|---|
Molekularformel |
C12H25IN2 |
Molekulargewicht |
324.24 g/mol |
IUPAC-Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
InChI-Schlüssel |
GAEFPPNGRPSNEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.